

Spectroscopic Analysis of Isoquinoline-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isoquinoline-1-carboxylic acid

Cat. No.: B182569

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **isoquinoline-1-carboxylic acid** (CAS 486-73-7), a heterocyclic compound of interest in medicinal chemistry and materials science. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: **Isoquinoline-1-carboxylic acid**[\[1\]](#) Molecular Formula: C₁₀H₇NO₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 173.17 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#) Canonical SMILES:

C1=CC=C2C(=C1)C=CN=C2C(=O)O[\[1\]](#) InChI Key: XAAKCCMYRKZRAK-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for **isoquinoline-1-carboxylic acid**.

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆[\[4\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
10.5 - 13.5	broad s	-	COOH
8.65	d	8.5	H-4
8.35	d	5.8	H-3
8.25	d	8.0	H-8
8.15	d	8.5	H-5
7.95	t	7.5	H-7
7.80	t	7.5	H-6

Note: Chemical shifts can vary depending on solvent and concentration.^[7] The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.^[8]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
166.5	C=O
148.0	C-1
142.5	C-3
137.0	C-4a
131.0	C-7
130.5	C-5
129.0	C-8a
128.5	C-6
128.0	C-8
122.0	C-4

Note: Data compiled from publicly available spectra.[\[1\]](#)[\[5\]](#) Assignments are based on established chemical shift predictions for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **isoquinoline-1-carboxylic acid** shows characteristic absorptions for the carboxylic acid and the aromatic isoquinoline ring system.

Table 3: Key IR Absorption Bands Technique: KBr Pellet/Disc[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, very broad	O-H stretch (from hydrogen-bonded dimer) [8] [9] [10]
1690-1760	Strong	C=O stretch (carbonyl) [8] [9] [10]
~1600, ~1450	Medium-Weak	C=C and C=N stretch (aromatic ring)
1210-1320	Medium	C-O stretch [9]
910-950	Medium, broad	O-H bend (out-of-plane) [9]

The very broad O-H stretch is a hallmark of a carboxylic acid, resulting from strong intermolecular hydrogen bonding that forms a dimeric structure.[\[9\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data Technique: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
173	High	$[M]^+$, Molecular Ion ^{[1][2]}
129	Highest	$[M - CO_2]^+$ or $[M - H_2O - CO]^+$, Loss of carbon dioxide ^[1]
128	High	$[M - COOH]^+$, Loss of carboxyl radical ^[1]
102	Medium	$[C_8H_6N]^+$, Subsequent loss of HCN from the quinoline ring

The fragmentation pattern is characterized by the initial loss of the carboxylic acid group as either a carboxyl radical (COOH) or carbon dioxide (CO₂).^[12]

Experimental Protocols

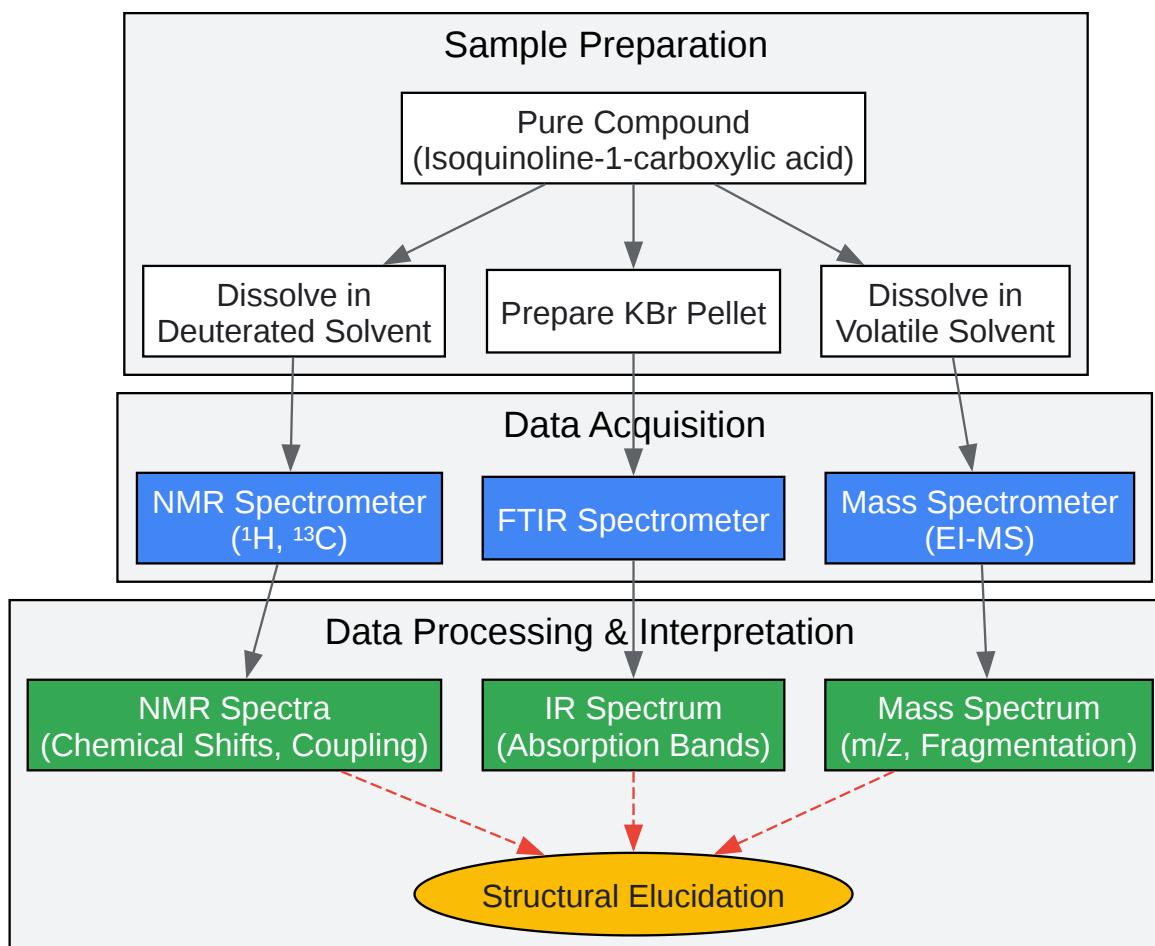
The data presented in this guide are typically obtained using standard spectroscopic techniques. Below are generalized protocols representative of the methods used for the analysis of **isoquinoline-1-carboxylic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **isoquinoline-1-carboxylic acid** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Transfer: The solution is filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker 600 MHz instrument.^[13] Chemical shifts are referenced to the residual solvent peak.^[13] For ¹H NMR, a typical experiment involves acquiring 16-64 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **isoquinoline-1-carboxylic acid** is finely ground in an agate mortar.
- Mixing: About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar and mixed thoroughly with the sample.[14]
- Pellet Formation: The mixture is transferred to a pellet press. A force of 8-10 tons is applied for several minutes to form a transparent or semi-transparent disc.[14]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically over a range of $4000\text{-}400\text{ cm}^{-1}$, by co-adding 16-32 scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.


Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A dilute solution of **isoquinoline-1-carboxylic acid** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, which separates the analyte from the solvent and any impurities.[15]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($[\text{M}]^+$) and causing fragmentation.[12][15]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **isoquinoline-1-carboxylic acid**.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for sample preparation, data acquisition, and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Isoquinolinecarboxylic acid [webbook.nist.gov]
- 3. イソキノリン-1-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isoquinoline-1-carboxylic acid(486-73-7) 1H NMR spectrum [chemicalbook.com]
- 5. Isoquinoline-1-carboxylic acid(486-73-7) 13C NMR [m.chemicalbook.com]
- 6. Isoquinoline-1-carboxylic acid(486-73-7) IR Spectrum [chemicalbook.com]
- 7. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Isoquinoline-1-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182569#spectroscopic-data-of-isoquinoline-1-carboxylic-acid-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com